molecular formula C25H17Cl2NO3 B12461422 2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12461422
M. Wt: 450.3 g/mol
InChI Key: AUUPCLWOLLSTMI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and oxoethyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. The industrial synthesis may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon or platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: A simpler analogue with similar core structure but fewer substituents.

    7-Chloro-8-methylquinoline: Shares the quinoline core and some substituents but lacks the oxoethyl and chlorophenyl groups.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17Cl2NO3

Molecular Weight

450.3 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H17Cl2NO3/c1-15-21(27)12-11-19-20(13-22(28-24(15)19)16-5-3-2-4-6-16)25(30)31-14-23(29)17-7-9-18(26)10-8-17/h2-13H,14H2,1H3

InChI Key

AUUPCLWOLLSTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Cl

Origin of Product

United States

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